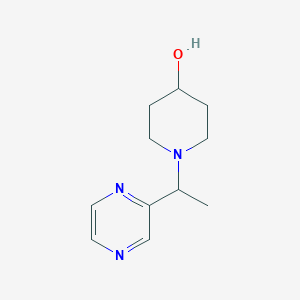

1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-ol

Description

Properties

IUPAC Name |

1-(1-pyrazin-2-ylethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-9(11-8-12-4-5-13-11)14-6-2-10(15)3-7-14/h4-5,8-10,15H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOJXBYISVAEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN=C1)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-ol typically involves the reaction of pyrazine derivatives with piperidine derivatives under controlled conditions. One common method involves the alkylation of pyrazine with an appropriate piperidine derivative, followed by reduction and functional group modifications to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the scale of production and the desired application of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: This compound shares a similar piperidine and pyrazine structure but differs in the functional groups attached.

1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-ol: This compound is closely related but may have different substituents or functional groups.

Uniqueness

1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-ol is unique due to its specific combination of a pyrazine moiety and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-ol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Synthesis

The compound consists of a piperidine ring substituted with a pyrazinyl ethyl group. The synthesis typically involves the reaction of piperidine derivatives with pyrazine derivatives through various methodologies, including nucleophilic substitutions and cyclization reactions. The following table summarizes the synthetic routes and yields:

| Synthesis Method | Reagents Used | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Pyrazine, Piperidine | 70-90 |

| Cyclization Reaction | Pyrazine Derivative, Base | 60-85 |

| Oxidation | Oxidizing Agent (e.g., KMnO₄) | 50-75 |

Pharmacological Properties

1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-ol has been evaluated for various biological activities, including:

- Antidepressant Activity : Preliminary studies suggest that this compound may inhibit serotonin reuptake, similar to established antidepressants. In vitro assays have shown promising results in enhancing serotonin levels in neuronal cultures.

- Antimicrobial Properties : The compound exhibits moderate antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

The biological activity of 1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-ol is primarily attributed to its ability to interact with specific molecular targets:

- Serotonin Receptors : The compound binds to serotonin receptors, particularly the 5-HT receptor family, influencing neurotransmitter levels and mood regulation.

- Enzyme Inhibition : It has been found to inhibit specific enzymes involved in neurotransmitter metabolism, thereby prolonging the action of neurotransmitters like serotonin.

- Binding Affinity : The piperidine ring enhances hydrophobic interactions with target proteins, while the pyrazine moiety allows for hydrogen bonding and π-π interactions, increasing binding affinity.

Case Studies and Research Findings

Recent research has provided insights into the efficacy and safety profile of 1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-ol:

- In Vivo Studies : Animal models have demonstrated that administration of this compound results in significant reductions in immobility times during forced swimming tests, indicating potential antidepressant effects.

-

Comparison with Similar Compounds : A comparative study with other piperidine derivatives revealed that while structurally similar compounds showed varying degrees of activity, 1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-ol exhibited superior binding affinity to serotonin receptors.

Compound IC₅₀ (μM) Activity Type 1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-ol 5.0 Serotonin Reuptake Inhibitor 1-(2-(1H-imidazol-1-yl)ethyl)piperidin-4-ol 10.0 Moderate Activity 1-(2-(1H-pyrrol-1-yl)ethyl)piperidin-4-ol 15.0 Low Activity

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-ol, and what key reaction conditions influence yield and purity?

- Methodological Answer: The synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination, to introduce the pyrazine moiety into the piperidine backbone. Key steps include solvent selection (e.g., ethanol, dichloromethane), temperature control (reflux conditions), and catalysts (e.g., sodium borohydride for reduction). Purification via column chromatography or recrystallization is critical for isolating high-purity products. Optimizing reaction time and stoichiometric ratios minimizes side products .

Q. Which spectroscopic techniques are most effective for confirming the structure of 1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-ol, and what spectral features are critical for validation?

- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the piperidine ring and pyrazine substituents. Key features include chemical shifts for hydroxyl (~4-5 ppm) and aromatic pyrazine protons (~8-9 ppm). Mass spectrometry (MS) confirms molecular weight via parent ion peaks, while infrared (IR) spectroscopy identifies functional groups like -OH (~3200 cm⁻¹) and C=N (~1600 cm⁻¹). Cross-referencing with computational data (e.g., InChi keys) enhances accuracy .

Q. What are the primary chemical reactions that 1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-ol undergoes, and which functional groups are most reactive?

- Methodological Answer: The hydroxyl group on the piperidine ring is prone to oxidation (e.g., forming ketones with KMnO₄) and substitution (e.g., halogenation with SOCl₂). The pyrazine ring participates in nucleophilic aromatic substitution due to electron-deficient nitrogen atoms. Reductive amination of the ethyl linker can modify the side chain. Reaction conditions (pH, solvent polarity) must be tailored to target specific functional groups .

Q. How does the presence of the pyrazine ring influence the physicochemical properties of 1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-ol compared to other piperidine derivatives?

- Methodological Answer: The pyrazine ring increases polarity and hydrogen-bonding capacity, elevating water solubility compared to non-aromatic analogs. Its electron-withdrawing nature reduces the basicity of the piperidine nitrogen. Computational models (e.g., logP calculations) predict enhanced bioavailability, while X-ray crystallography reveals planar geometry influencing molecular packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of 1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-ol?

- Methodological Answer: Discrepancies between predicted and observed spectra (e.g., unexpected splitting in NMR) require multi-technique validation. High-resolution MS (HRMS) clarifies molecular formulas, while 2D NMR (COSY, HSQC) resolves overlapping signals. Dynamic NMR experiments at variable temperatures can identify conformational equilibria. Collaborative databases (e.g., PubChem) provide reference spectra for comparative analysis .

Q. What strategies optimize the reaction conditions for introducing the pyrazine moiety into the piperidine backbone while minimizing side reactions?

- Methodological Answer: Protecting the piperidine hydroxyl group (e.g., with tert-butyldimethylsilyl chloride) prevents unwanted oxidation during pyrazine coupling. Microwave-assisted synthesis reduces reaction time and side product formation. Solvent screening (e.g., DMF for polar aprotic conditions) and catalytic systems (e.g., Pd/C for hydrogenation) improve regioselectivity. Real-time monitoring via LC-MS enables rapid adjustment of reaction parameters .

Q. In designing pharmacokinetic studies for 1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-ol, what in vitro assays are critical to assess its metabolic stability and receptor affinity?

- Methodological Answer: Cytochrome P450 inhibition assays (e.g., CYP3A4) evaluate metabolic stability, while plasma protein binding studies (equilibrium dialysis) predict bioavailability. Surface plasmon resonance (SPR) or radioligand binding assays quantify receptor affinity for targets like G-protein-coupled receptors. Parallel artificial membrane permeability assays (PAMPA) model blood-brain barrier penetration .

Q. When encountering low yields in multi-step syntheses of 1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-ol, what stepwise analytical approaches can identify bottlenecks?

- Methodological Answer: Intermediate tracking via thin-layer chromatography (TLC) or GC-MS identifies incomplete reactions. Kinetic studies (e.g., variable-temperature NMR) reveal rate-limiting steps. Quantum mechanical calculations (DFT) predict thermodynamic barriers for challenging steps. Design of experiments (DoE) optimizes parameters like temperature, catalyst loading, and solvent polarity .

Q. How do researchers address discrepancies between in silico predictions and experimental results in the bioactivity profiling of 1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-ol?

- Methodological Answer: Molecular dynamics simulations refine docking poses to account for protein flexibility missed in rigid docking. Free-energy perturbation (FEP) calculations improve binding affinity predictions. Experimental validation via isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). Mutagenesis studies pinpoint key residues responsible for activity mismatches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.